N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methylbenzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of 328.5 g/mol. This compound features a sulfonamide functional group, which is known for its applications in pharmaceuticals, particularly as antibacterial agents. The structure includes a 3-methylbenzenesulfonamide moiety and a hydroxy-substituted propyl chain, contributing to its biological activity and solubility properties .
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methylbenzenesulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. These compounds are widely recognized for their antibacterial properties and are often used as intermediates in the synthesis of more complex pharmaceuticals .
The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methylbenzenesulfonamide can be achieved through several methods, typically involving multi-step organic reactions.
Technical Details:
The molecular structure of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methylbenzenesulfonamide can be represented by its SMILES notation: CSCC(C)(O)CNC(=O)C(=O)Nc1cccc(SC)c1
. This notation highlights the key functional groups and connectivity within the molecule.
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methylbenzenesulfonamide can undergo various chemical reactions typical of sulfonamides.
Technical Details:
The mechanism of action for N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methylbenzenesulfonamide primarily involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, the compound disrupts bacterial growth and replication.
Process:
Relevant Data:
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methylbenzenesulfonamide has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: